Methyl-piperidino-pyrazole belongs to the class of selective estrogen receptor modulators (SERMs) and is characterized by its basic side chain, which enhances its binding affinity to ERα. It is a derivative of pyrazole, a five-membered ring compound containing two nitrogen atoms, which is often utilized in medicinal chemistry for its diverse biological activities . The compound's synthesis and biological evaluation have been documented in various scientific studies, highlighting its potential applications in oncology and endocrinology .
The synthesis of methyl-piperidino-pyrazole involves several key steps that focus on modifying the pyrazole core to enhance its selectivity for ERα. The general synthetic route includes:
Specific conditions such as temperature, solvent choice, and reaction time are optimized to achieve high yields and purity . For example, reactions may be conducted under reflux conditions using solvents like ethanol or dimethyl sulfoxide to facilitate the formation of desired intermediates.
Methyl-piperidino-pyrazole exhibits a complex molecular structure characterized by:
The presence of functional groups such as hydroxyl or methoxy substituents can influence its pharmacological profile, including solubility and binding affinity . Molecular modeling studies have shown that methyl-piperidino-pyrazole fits well into the ligand-binding domain of ERα, which is critical for its antagonistic action.
Methyl-piperidino-pyrazole participates in various chemical reactions that are relevant to its biological activity:
The mechanism of action of methyl-piperidino-pyrazole primarily revolves around its role as an antagonist at the estrogen receptor level:
Methyl-piperidino-pyrazole has several significant applications in scientific research and medicine:
The development of Selective Estrogen Receptor Modulators emerged from efforts to dissect estrogen’s tissue-specific actions. Early nonsteroidal antiestrogens, such as clomiphene (fertility treatment) and tamoxifen (breast cancer therapy), revealed that ligands could exhibit both agonist and antagonist properties depending on the target tissue. Tamoxifen, initially investigated as a contraceptive, was repurposed as the first-line treatment for estrogen receptor-positive breast cancer due to its antiestrogenic activity in mammary tissue. However, it displayed undesired estrogenic effects in the endometrium, increasing cancer risk [1] [8]. This duality catalyzed the conceptualization of Selective Estrogen Receptor Modulators in the 1980s, defined by their ability to selectively inhibit or activate estrogen receptors in different organs. The "ideal" Selective Estrogen Receptor Modulator was proposed to combine bone preservation, cardiovascular protection, and breast/uterine safety [1]. Key milestones include:
Table 1: Evolution of Key Selective Estrogen Receptor Modulators
Compound | Original Indication | Repurposed Use | Tissue Selectivity Profile |
---|---|---|---|
Tamoxifen | Contraceptive (failed) | Breast cancer therapy | Antagonist: Breast; Agonist: Uterus, Bone |
Raloxifene | Breast cancer (failed) | Osteoporosis prevention | Antagonist: Breast/Uterus; Agonist: Bone |
Ospemifene | Derived from Toremifene | Dyspareunia treatment | Antagonist: Breast; Agonist: Vagina |
Bazedoxifene | Designed for osteoporosis | Menopausal symptoms (with estrogen) | Neutral: Uterus; Agonist: Bone |
Estrogen Receptor Alpha and Estrogen Receptor Beta, the two primary estrogen receptor subtypes, exert opposing roles in breast pathophysiology. Estrogen Receptor Alpha activation drives proliferation, metastasis, and angiogenic signaling in mammary tissue. In contrast, Estrogen Receptor Beta often counteracts these effects by:
Table 2: Functional Dichotomy of Estrogen Receptor Subtypes in Breast Cancer
Parameter | Estrogen Receptor Alpha | Estrogen Receptor Beta |
---|---|---|
Proliferative Role | Pro-growth; cell cycle progression | Anti-proliferative; cell cycle arrest |
Target Genes | CCND1 (cyclin D1), c-MYC, VEGF | p21, p27, CASP9 |
Therapeutic Impact | High expression → poor prognosis in some subtypes | High expression → enhanced tamoxifen response |
Ligand Preference | Estradiol-17β, Diethylstilbestrol | Estradiol-17β, Phytoestrogens (e.g., genistein) |
This subtype selectivity underpins drug development. While classical Selective Estrogen Receptor Modulators (e.g., tamoxifen) bind both receptors equally, Estrogen Receptor Alpha-specific antagonists like methyl-piperidino-pyrazole offer precision to inhibit oncogenic signaling while sparing Estrogen Receptor Beta-mediated protective effects [1] [9].
Methyl-piperidino-pyrazole was engineered to overcome the limited subtype selectivity of early Selective Estrogen Receptor Modulators. Derived from the Estrogen Receptor Alpha agonist methyl-pyrazole-triol, methyl-piperidino-pyrazole incorporates a piperidino-based basic side chain linked via an ether bond. This modification converts agonism into potent antagonism while preserving high affinity for Estrogen Receptor Alpha (Relative Binding Affinity = 12% vs. estradiol). Crucially, methyl-piperidino-pyrazole exhibits >400-fold selectivity for Estrogen Receptor Alpha over Estrogen Receptor Beta, a significant advance over tamoxifen (∼3-fold selectivity) [9].
Key pharmacological attributes include:
Methyl-piperidino-pyrazole’s value lies primarily in basic research:
Despite its research utility, methyl-piperidino-pyrazole is not used clinically due to stability limitations. However, its structure-activity insights directly inform next-generation Estrogen Receptor Alpha inhibitors like bazedoxifene and elacestrant [1] [8].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: